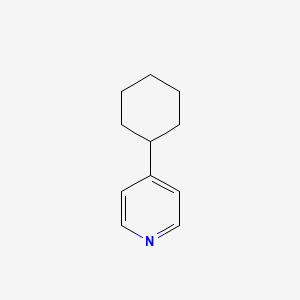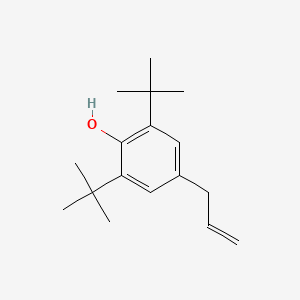![molecular formula C12H16BrN5O2 B3047335 9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione CAS No. 137881-71-1](/img/structure/B3047335.png)
9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione
Descripción general
Descripción
The compound “9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione” is a derivative of xanthine . Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms . It is one of the principal moieties for leads in the field of drug discovery and development .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Medicinal Chemistry
Synthesis and Biological Evaluation : A study involved the synthesis and evaluation of various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their potential as antidepressant agents. These compounds were tested for their affinity towards serotonin receptors and phosphodiesterase inhibitors, showing promising results in preliminary pharmacological studies (Zagórska et al., 2016).
Antidepressant-like Activity and Safety Profile : Another study evaluated the antidepressant-like activity and safety profile of certain 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. These compounds showed varied pharmacological properties and side effect profiles, encouraging further research to understand their mechanisms and differences in action (Partyka et al., 2020).
Potential Therapeutic Applications
Antineoplastic Activity : Research on quinoline-5,8-diones, naphthazarins, and naphthoquinones, including 2-chloromethyl and 2-bromomethyl derivatives, assessed their antitumor activity. These compounds exhibited strong antitumor activity against certain neoplasms, highlighting their potential as bioreductive alkylating agents in cancer therapy (Lin et al., 1975).
Hypolipidemic Activity : A study on indan-1,3-dione derivatives, including 2-(4-methoxyphenyl)indan-1,3-dione, investigated their hypolipidemic activity in rodents. These compounds effectively reduced serum cholesterol and triglyceride levels, suggesting their potential as hypolipidemic agents (Murthy et al., 1985).
Mecanismo De Acción
Target of Action
The compound “9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione” is a derivative of xanthine . Xanthine and its derivatives have been shown to interact with various targets, including adenosine receptors and monoamine oxidases . These targets play crucial roles in numerous physiological processes, such as neurotransmission, inflammation, and immune responses .
Mode of Action
The interaction of this compound with its targets can lead to various changes in cellular functions. For instance, by acting as an antagonist at adenosine receptors, it can inhibit the actions of adenosine, a neurotransmitter that has various effects including promoting sleep and relaxation . Additionally, by inhibiting monoamine oxidases, it can increase the levels of monoamine neurotransmitters, which can have various effects such as enhancing mood and increasing alertness .
Biochemical Pathways
The compound can affect various biochemical pathways due to its interactions with its targets. For example, by inhibiting monoamine oxidases, it can affect the metabolism of monoamine neurotransmitters, leading to their increased levels . Additionally, by acting as an antagonist at adenosine receptors, it can affect various signaling pathways mediated by these receptors .
Result of Action
The action of this compound can result in various molecular and cellular effects. For instance, by increasing the levels of monoamine neurotransmitters, it can enhance synaptic transmission, which can lead to various effects such as improved mood and increased alertness . Additionally, by inhibiting the actions of adenosine, it can lead to increased wakefulness and decreased inflammation .
Propiedades
IUPAC Name |
9-(2-bromoethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5O2/c1-15-9-8(10(19)16(2)12(15)20)18-6-3-5-17(7-4-13)11(18)14-9/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMZTQFUCEHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379737 | |
| Record name | 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
CAS RN |
137881-71-1 | |
| Record name | 9-(2-bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




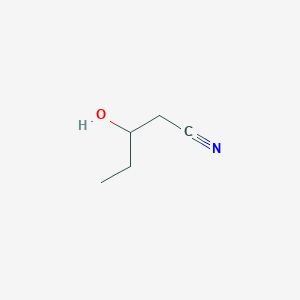
![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)
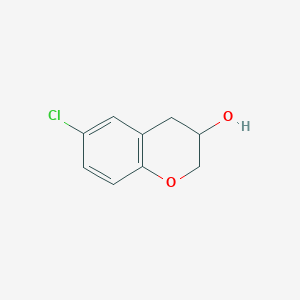


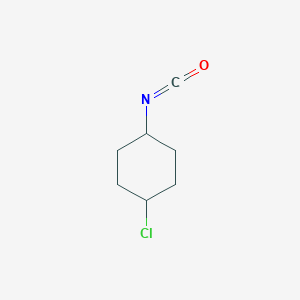
![2-Benzyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B3047263.png)


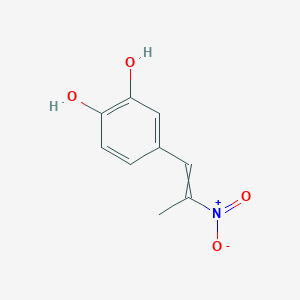
![(2-Methylbenzo[d]oxazol-4-yl)methanol](/img/structure/B3047269.png)
